4-(hexyloxy)-N-(quinolin-3-yl)benzamide
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Overview
Description
4-(hexyloxy)-N-(quinolin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a hexyloxy group attached to the benzene ring and a quinolin-3-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-N-(quinolin-3-yl)benzamide typically involves the following steps:
Formation of 4-(hexyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with hexyl bromide in the presence of a base such as potassium carbonate.
Conversion to 4-(hexyloxy)benzoyl chloride: The 4-(hexyloxy)benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation with quinolin-3-amine: Finally, the 4-(hexyloxy)benzoyl chloride is reacted with quinolin-3-amine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(hexyloxy)-N-(quinolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: 4-(carboxy)benzoic acid derivatives.
Reduction: 4-(hexyloxy)-N-(quinolin-3-yl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(hexyloxy)-N-(quinolin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(hexyloxy)-N-(quinolin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(hexyloxy)-N-(quinolin-2-yl)benzamide
- 4-(hexyloxy)-N-(quinolin-4-yl)benzamide
- 4-(hexyloxy)-N-(quinolin-3-yl)benzenesulfonamide
Uniqueness
4-(hexyloxy)-N-(quinolin-3-yl)benzamide is unique due to the specific positioning of the quinolin-3-yl group, which can influence its chemical reactivity and biological activity. The hexyloxy group also imparts lipophilicity, which can affect its solubility and interaction with biological membranes.
Properties
IUPAC Name |
4-hexoxy-N-quinolin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-7-14-26-20-12-10-17(11-13-20)22(25)24-19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSJSBQQRLIPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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